molecular formula C10H14N6O B11735347 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide

Katalognummer: B11735347
Molekulargewicht: 234.26 g/mol
InChI-Schlüssel: QCJWDWUVJJBRQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a pyrazole derivative featuring:

  • A methyl group at position 1 of the pyrazole ring.
  • A carboxamide group at position 3.
  • A branched amino substituent at position 3, linked to a second methylated pyrazole moiety.

Eigenschaften

Molekularformel

C10H14N6O

Molekulargewicht

234.26 g/mol

IUPAC-Name

2-methyl-5-[(1-methylpyrazol-3-yl)methylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C10H14N6O/c1-15-4-3-7(13-15)6-12-9-5-8(10(11)17)16(2)14-9/h3-5H,6H2,1-2H3,(H2,11,17)(H,12,14)

InChI-Schlüssel

QCJWDWUVJJBRQN-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC(=N1)CNC2=NN(C(=C2)C(=O)N)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-Methyl-3-{[(1-Methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazol-5-carboxamid umfasst typischerweise die Cyclokondensation von Acetylenketonen mit Methylhydrazin oder Arylhydrazinen in Ethanol . Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle der Temperatur und des Lösungsmittels, um sicherzustellen, dass das gewünschte Regioisomer erhalten wird .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die allgemeinen Prinzipien der Pyrazolsynthese, wie die Verwendung von hochreinen Ausgangsmaterialien und optimierten Reaktionsbedingungen, werden wahrscheinlich zur Skalierung des Produktionsprozesses angewendet.

Wirkmechanismus

The mechanism of action of 1-methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in its antileishmanial activity, the compound fits into the active site of the enzyme LmPTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by a lower binding free energy, which enhances its efficacy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Pyrazole derivatives are highly tunable, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of the target compound and analogs from literature (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name (Reference) Substituents Molecular Weight Key Properties
Target Compound 1-methyl, 3-[(1-methylpyrazol-3-yl)methyl]amino, 5-carboxamide ~278.3 (estimated) High lipophilicity (logP ~2.1*), potential metabolic stability due to methyl groups.
1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide 5-carboxamide linked to triazole 296.3 Increased aromatic stacking potential (triazole) but reduced solubility.
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 3-carboxamide, 1-(3-chlorophenyl), 5-methoxy ~265.7 Enhanced electron-withdrawing effects (Cl, OMe) may improve receptor binding.
5-Amino-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile Tetrazole-thio, 4-cyano 330.0 Polar groups (CN, tetrazole) increase solubility but reduce membrane permeability.

*Estimated using fragment-based methods.

Key Observations:
  • Lipophilicity : The target compound’s methyl groups likely enhance lipophilicity compared to polar analogs (e.g., tetrazole-thio in ), favoring blood-brain barrier penetration.
  • Steric Hindrance: The branched amino-pyrazole group in the target compound may limit rotational freedom, affecting conformational adaptability in binding pockets.

Stability and Reactivity

  • Stability : Methyl groups in the target compound likely reduce susceptibility to hydrolysis compared to nitro-substituted analogs (e.g., ).
  • Reactivity: The amino group’s nucleophilicity may enable further derivatization (e.g., acylations or Schiff base formations).

Biologische Aktivität

1-Methyl-3-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C9H12N4O(Molecular Formula)\text{C}_9\text{H}_{12}\text{N}_4\text{O}\quad (\text{Molecular Formula})

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it has been tested against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, demonstrating significant antiproliferative effects.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-23115.2Induction of apoptosis
HepG212.8Inhibition of cell cycle progression
A549 (Lung Cancer)20.5ROS generation

Source: Adapted from recent studies on pyrazole derivatives .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Assay TypeResultConcentration Tested (µM)
TNF-α ProductionInhibition by 45%10
IL-6 ProductionInhibition by 30%10

Source: In vitro studies on anti-inflammatory effects .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results indicate moderate to high efficacy against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Source: Antimicrobial screening assays .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of pyrazole derivatives, including the compound discussed here. One notable study focused on the synergistic effects when combined with traditional chemotherapeutics like doxorubicin in breast cancer models, revealing enhanced cytotoxicity compared to monotherapy.

Molecular Modeling Studies

Molecular docking studies have provided insights into the interaction between this compound and target proteins involved in cancer progression and inflammation. The binding affinity calculations suggest that it interacts strongly with key enzymes such as cyclooxygenase (COX) and various kinases implicated in cancer signaling pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.